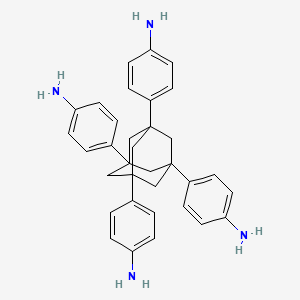
1,3,5,7-Tetrakis(4-aminophenyl)adamantane
Cat. No. B3106384
Key on ui cas rn:
158562-40-4
M. Wt: 500.7 g/mol
InChI Key: DVSXMGWZXIYBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05347063
Procedure details


To 1,3,5,7-tetra(p-nitrophenyl)adamantane (0.62 g, 1 mmol) was added 75 mL of ethyl alcohol followed by 15 mL of concentrated hydrochloric acid. Stannous chloride (SnCl2 --2H2O, 4.1 g, 15 mmol), was added to the mixture. After refluxing for 48 hours, the solvent was evaporated and 15 mL of water was added. The aqueous solution was made basic by adding 3M NaOH and was extracted four times with 50 mL of THF. The solvent was evaporated and crude 1,3,5,7-tetra(4-aminophenyl)adamantane was collected (0.5 g, mmol, >90%). 1H NMR (DMSO-d6, 360 MHz): of 1,3,5,7-tetra(4-aminophenyl)adamantane δ1.82 (s 12H), 4.79 (s 8H), 6.50, 6.52, 7.11, 7.13 (AA'BB', 16H). 13C NMR 37.77 (CH2), 47.64 (C--Ph--NH2), 113.65, 125.18, 137.60, 146.12 (Ph--NH2).
Name
1,3,5,7-tetra(p-nitrophenyl)adamantane
Quantity
0.62 g
Type
reactant
Reaction Step One



[Compound]
Name
Stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]23[CH2:28][C:14]4([C:29]5[CH:34]=[CH:33][C:32]([N+:35]([O-])=O)=[CH:31][CH:30]=5)[CH2:15][C:16]([C:19]5[CH:24]=[CH:23][C:22]([N+:25]([O-])=O)=[CH:21][CH:20]=5)([CH2:18][C:12]([C:38]5[CH:43]=[CH:42][C:41]([N+:44]([O-])=O)=[CH:40][CH:39]=5)([CH2:13]4)[CH2:11]2)[CH2:17]3)=[CH:6][CH:5]=1)([O-])=O.Cl.Cl[Sn]Cl>C(O)C>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([C:10]23[CH2:11][C:12]4([C:38]5[CH:43]=[CH:42][C:41]([NH2:44])=[CH:40][CH:39]=5)[CH2:18][C:16]([C:19]5[CH:24]=[CH:23][C:22]([NH2:25])=[CH:21][CH:20]=5)([CH2:15][C:14]([C:29]5[CH:34]=[CH:33][C:32]([NH2:35])=[CH:31][CH:30]=5)([CH2:13]4)[CH2:28]2)[CH2:17]3)=[CH:6][CH:5]=1
|
Inputs


Step One
|
Name
|
1,3,5,7-tetra(p-nitrophenyl)adamantane
|
|
Quantity
|
0.62 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C12CC3(CC(CC(C1)(C3)C3=CC=C(C=C3)[N+](=O)[O-])(C2)C2=CC=C(C=C2)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
[Compound]
|
Name
|
Stannous chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Sn]Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After refluxing for 48 hours
|
|
Duration
|
48 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
15 mL of water was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding 3M NaOH
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted four times with 50 mL of THF
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crude 1,3,5,7-tetra(4-aminophenyl)adamantane was collected (0.5 g, mmol, >90%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=CC=C(C=C1)C12CC3(CC(CC(C1)(C3)C3=CC=C(C=C3)N)(C2)C2=CC=C(C=C2)N)C2=CC=C(C=C2)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
